molecular formula C15H12Cl2O4 B1322633 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 938277-75-9

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No. B1322633
M. Wt: 327.2 g/mol
InChI Key: GGXSVUIRHBNBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is a chemical compound with the CAS Number: 56442-18-3 . It has a molecular weight of 297.14 . The IUPAC name for this compound is 4-[(3,4-dichlorobenzyl)oxy]benzoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,4-Dichlorobenzoyl chloride is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10Cl2O3/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2,(H,17,18) . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a solid powder at ambient temperature . It has a boiling point of 210-214 degrees Celsius .

Scientific Research Applications

Solubility and Partition Coefficients

Research on the solubility and partition coefficients of various benzoic acid derivatives, including 4-methoxybenzoic acid and 3,4-dimethoxybenzoic acid, provides insight into their physical and chemical properties. These studies are crucial in understanding the behavior of these compounds in different solvents and their potential applications in various fields, such as pharmaceuticals and environmental science (Hart et al., 2015).

Metabolism by Pseudomonas Putida

The metabolism of methoxybenzoic acids by Pseudomonas putida has been studied, with findings indicating specific interactions and transformations of these compounds. This research is significant for understanding the biodegradation and environmental fate of methoxybenzoic acids, as well as their potential use in bioremediation (Donnelly & Dagley, 1980).

Bioactive Phenyl Ether Derivatives

Studies on bioactive phenyl ether derivatives, including methoxybenzoic acids, have highlighted their potential in the development of new pharmaceuticals and bioactive materials. These compounds, derived from marine sources, show promising antioxidant activities (Xu et al., 2017).

Applications in Polymer Science

Research on the use of benzoic acid derivatives in the synthesis of polyamides and other polymers has shown the potential of these compounds in material science. They contribute to the development of new materials with unique properties and applications (Goikhman et al., 1997).

Encapsulation for Controlled Release

The encapsulation of flavor molecules like methoxybenzoic acids into inorganic nanoparticles demonstrates the potential of these compounds in the food industry and controlled release technologies. This research offers insights into novel ways of flavor preservation and controlled release (Hong et al., 2008).

Safety And Hazards

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O4/c1-20-14-7-10(15(18)19)3-5-13(14)21-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXSVUIRHBNBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

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